![molecular formula C9H17N B1435036 1-Isopropyl-2-azaspiro[3.3]heptane CAS No. 1803590-71-7](/img/structure/B1435036.png)
1-Isopropyl-2-azaspiro[3.3]heptane
概要
説明
1-Isopropyl-2-azaspiro[3.3]heptane is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features. The spirocyclic framework imparts rigidity and three-dimensionality, which can enhance the compound’s interaction with biological targets. This compound is a derivative of azaspiro[3.3]heptane, which is known for its potential as a bioisostere of piperidine, a common motif in many pharmaceuticals .
作用機序
Target of Action
It is known that this compound is a bioisostere of piperidine , a molecule found in the structure of over 30 approved drugs . Therefore, it can be inferred that 1-Isopropyl-2-azaspiro[3.3]heptane may interact with similar targets as piperidine-based drugs.
Mode of Action
As a bioisostere of piperidine , it is likely to interact with its targets in a similar manner. Bioisosteres often exhibit comparable biological activity due to their similar physical and chemical properties.
Biochemical Pathways
As a bioisostere of piperidine , it is plausible that it affects similar pathways as piperidine-based drugs.
Pharmacokinetics
As a bioisostere of piperidine , it is likely to have similar pharmacokinetic properties. Bioisosteres often have similar physicochemical and ADME properties, which can affect their bioavailability.
Result of Action
As a bioisostere of piperidine , it is likely to produce similar effects at the molecular and cellular level.
生化学分析
Biochemical Properties
1-Isopropyl-2-azaspiro[3.3]heptane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with certain proteins, affecting their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity and affinity for specific tissues, leading to its accumulation in certain organs .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization affects the compound’s interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2-azaspiro[3.3]heptane can be synthesized through a series of steps involving cycloaddition and reduction reactions. One common method involves the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, followed by reduction of the resulting β-lactam ring with alane . This method allows for the incorporation of various substituents, including the isopropyl group, to yield the desired spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for 1-Isopropyl-2-azaspiro[3This typically includes optimizing reaction conditions, such as temperature and pressure, and using continuous flow reactors to enhance yield and efficiency .
化学反応の分析
Types of Reactions: 1-Isopropyl-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the spirocyclic carbon atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives
科学的研究の応用
1-Isopropyl-2-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
類似化合物との比較
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
1-Substituted 2-Azaspiro[3.3]heptanes: Compounds with various substituents at the 1-position, offering different pharmacological profiles
Uniqueness: 1-Isopropyl-2-azaspiro[3.3]heptane stands out due to its specific isopropyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .
特性
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-7(2)8-9(6-10-8)4-3-5-9/h7-8,10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVATGIVFTOOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCC2)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803590-71-7 | |
| Record name | 1-(propan-2-yl)-2-azaspiro[3.3]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


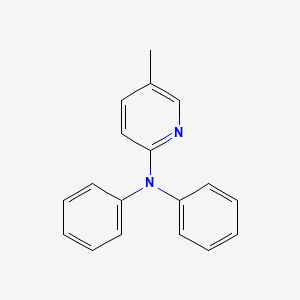
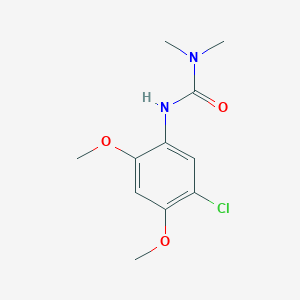
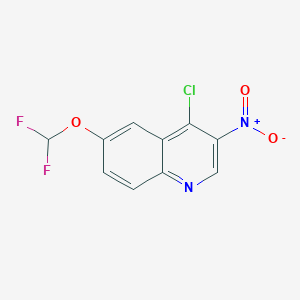


![2-[2-(Difluoromethyl)phenoxy]acetic acid](/img/structure/B1434961.png)
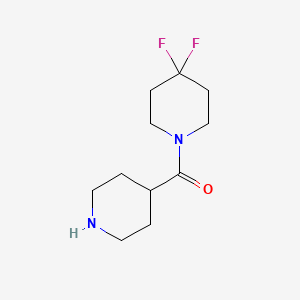
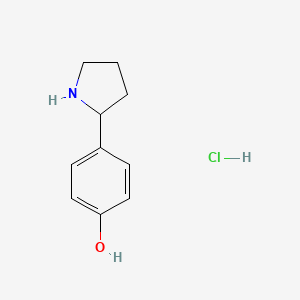
![2-[(3-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434968.png)




![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)
